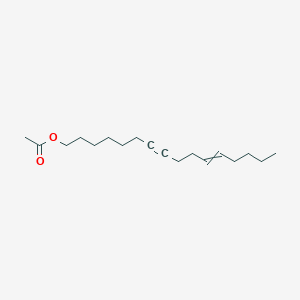

(11Z)-Hexadecen-7-yn-1-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53042-80-1 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

[(Z)-hexadec-11-en-7-ynyl] acetate |

InChI |

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6- |

InChI Key |

APXMIZDFQAAIJF-SREVYHEPSA-N |

Isomeric SMILES |

CCCC/C=C\CCC#CCCCCCCOC(=O)C |

Canonical SMILES |

CCCCC=CCCC#CCCCCCCOC(=O)C |

Other CAS No. |

53042-80-1 |

Purity |

>95% |

Synonyms |

Z7E11-16Ac; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Identification of (11Z)-Hexadecen-7-yn-1-yl Acetate as an Insect Sex Pheromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive methodology for the discovery and identification of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) as a potent sex pheromone. While this specific compound is a known synthetic pheromone with demonstrated bioactivity, particularly in species such as the pink bollworm (Pectinophora gossypiella), this document details the archetypal experimental workflow that would lead to its identification from a novel insect species. The protocols and data presented are based on established and widely cited methodologies in the field of chemical ecology.

Introduction

Insect pheromones are pivotal chemical signals that mediate intraspecific communication, primarily for mating. The identification and synthesis of these compounds are cornerstones of modern integrated pest management (IPM) strategies, offering environmentally benign alternatives to conventional pesticides through mating disruption, mass trapping, and monitoring. (11Z)-Hexadecen-7-yn-1-yl acetate is a C16 acetylenic acetate, a class of compounds known to function as sex pheromones in various Lepidopteran species. Its discovery and characterization involve a multi-step process integrating analytical chemistry, electrophysiology, and behavioral biology.

Experimental Workflow for Pheromone Identification

The logical progression for identifying a new pheromone component like this compound follows a well-established path from initial biological observation to chemical structure elucidation and bioactivity confirmation.

Figure 1: Experimental workflow for pheromone identification.

Detailed Experimental Protocols

Pheromone Gland Extraction

The initial step involves the careful extraction of volatile compounds from the pheromone-producing glands of female insects.

-

Insect Rearing and Collection: Virgin female moths are typically used as they emit the highest titers of sex pheromones. Moths are reared under controlled conditions (e.g., 25°C, 14:10 L:D photoperiod). At the peak of their calling behavior (usually during the scotophase), the abdominal tips containing the pheromone glands are excised.

-

Extraction Procedure: The excised glands (typically from 20-50 females) are submerged in a small volume (100-200 µL) of high-purity hexane (B92381) for a period ranging from 30 minutes to several hours at room temperature. The resulting crude extract is then carefully transferred to a clean vial and concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of biologically active compounds within a complex mixture.

-

Instrumentation: A gas chromatograph equipped with a non-polar column (e.g., DB-5) is used. The column effluent is split, with one portion directed to a flame ionization detector (FID) and the other to the EAD preparation.

-

Antennal Preparation: A male moth's antenna is excised and mounted between two electrodes using conductive gel. A humidified and purified airstream is continuously passed over the antenna.

-

Analysis: The crude pheromone extract is injected into the GC. As compounds elute from the column, the FID records their presence, while the antenna's response (a depolarization event) to biologically active compounds is recorded simultaneously. Co-elution of an FID peak with an EAD response indicates a potential pheromone component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the chemical structure of the EAD-active compounds.

-

Analysis: The same crude extract or a fractionated sample is injected into a GC-MS system. The resulting mass spectrum of the EAD-active peak provides information on the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be characterized by a molecular ion peak (or lack thereof, with characteristic fragments) and a prominent fragment at m/z 43 (acetyl group).

-

Derivatization for Double and Triple Bond Location: To determine the exact position of the double and triple bonds, microchemical reactions are performed on the extract. For alkynes and alkenes, derivatization with dimethyl disulfide (DMDS) can be used to pinpoint the location of unsaturation through analysis of the resulting adducts by GC-MS.

Data Presentation

Table 1: GC-MS and GC-EAD Data for Pheromone Gland Extract

| Retention Time (min) | Compound ID | Molecular Formula (Proposed) | Key Mass Fragments (m/z) | EAD Response (mV) |

| 18.25 | Compound A | C18H30O2 | 278 (M+), 218, 61, 43 | 1.2 |

Table 2: EAG Response of Male Antennae to Synthetic Standards

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SD (n=10) |

| This compound | 10 | 1.5 ± 0.3 |

| (11E)-Hexadecen-7-yn-1-yl acetate | 10 | 0.2 ± 0.1 |

| Hexane (Control) | - | 0.1 ± 0.05 |

Synthesis and Bioassays

Following the tentative identification of this compound, a synthetic standard is required for confirmation.

Organic Synthesis

The synthesis of this compound can be achieved through various routes. A common strategy involves the coupling of two smaller fragments, often utilizing reactions like the Sonogashira or Cadiot-Chodkiewicz coupling to form the enyne system. Stereoselective reduction of an alkyne precursor can be used to install the Z-double bond. A simplified synthetic pathway is outlined below.

Figure 2: Simplified synthetic pathway for this compound.

Behavioral Assays

The biological activity of the synthetic pheromone is confirmed through behavioral assays.

-

Wind Tunnel Assays: Male moth behavior (e.g., taking flight, upwind flight, casting, and landing at the source) in response to a plume of the synthetic compound is observed in a wind tunnel. This provides quantitative data on the attractiveness of the compound.

-

Field Trapping: Traps baited with different doses of the synthetic pheromone are deployed in the field. The number of male moths captured in pheromone-baited traps is compared to control traps (baited with solvent only). This is the ultimate validation of the compound as a sex attractant.

Table 3: Field Trapping Results with Synthetic Pheromone

| Lure | Dose (mg) | Mean Trap Catch (males/trap/night) ± SE (n=5) |

| This compound | 0.1 | 15.4 ± 2.1 |

| This compound | 1.0 | 45.8 ± 5.6 |

| This compound | 10.0 | 22.1 ± 3.4 |

| Control (Hexane) | - | 0.8 ± 0.4 |

Signaling Pathway

The perception of this compound by the male moth's antenna initiates a signal transduction cascade within the olfactory sensory neurons, leading to a behavioral response.

Figure 3: Pheromone signal transduction pathway in an olfactory sensory neuron.

Conclusion

The identification of this compound as a sex pheromone is a rigorous process that combines chemical analysis, electrophysiology, and behavioral studies. The protocols outlined in this guide provide a robust framework for such investigations. The successful identification and synthesis of this and other pheromones are critical for the development of effective and sustainable pest management solutions. The synthetic version of this pheromone has shown significant bioactivity, confirming its potential for use in monitoring and controlling pest populations like the pink bollworm.[1]

References

The Intricate Dance of Double and Triple Bonds: A Technical Guide to the Biosynthesis of Insect Sex Pheromones with an En-yne Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating and highly specialized biosynthetic pathways that lead to the formation of insect sex pheromones featuring a distinctive en-yne moiety. This unique structural feature, a conjugated system of a double and a triple bond, is a hallmark of the sex pheromone of the processionary moth, Thaumetopoea pityocampa, and represents a key area of study for understanding insect chemical communication and developing novel pest management strategies. This document provides a comprehensive overview of the core biosynthetic machinery, detailed experimental protocols for its investigation, and quantitative data to support further research and development.

The Core Biosynthetic Pathway: A Multifunctional Desaturase at the Helm

The biosynthesis of the primary component of the Thaumetopoea pityocampa sex pheromone, (Z)-13-hexadecen-11-ynyl acetate (B1210297), originates from the common fatty acid precursor, palmitic acid.[1][2][3][4] The transformation of this saturated fatty acid into the complex en-yne structure is orchestrated by a remarkable single, multifunctional desaturase enzyme.[2][3][4] This enzyme exhibits three distinct catalytic activities:

-

Δ11-desaturation: The initial step involves the introduction of a double bond at the Δ11 position of the palmitoyl-CoA, forming (Z)-11-hexadecenoyl-CoA.[2][3]

-

Acetylenation: In a remarkable and uncommon biochemical transformation for insects, the same enzyme then catalyzes the conversion of the Δ11 double bond into a triple bond, generating 11-hexadecynoyl-CoA.[2][3] This acetylenase activity is a key step in the formation of the en-yne system.

-

Δ13-desaturation: Finally, the multifunctional desaturase introduces a second double bond at the Δ13 position of 11-hexadecynoyl-CoA, creating the conjugated en-yne intermediate, (Z)-13-hexadecen-11-ynoic acid.[1][2][3]

Following the formation of this key intermediate, the carboxylic acid is reduced to the corresponding alcohol, which is then acetylated to yield the final, biologically active pheromone, (Z)-13-hexadecen-11-ynyl acetate.[1]

Caption: Biosynthetic pathway of (Z)-13-hexadecen-11-ynyl acetate.

Quantitative Data Summary

The following table summarizes the key fatty acid intermediates and the final pheromone component identified in the pheromone glands of Thaumetopoea pityocampa.

| Compound | Abbreviation | Chain Length & Unsaturation | Role |

| Palmitic Acid | C16:0 | 16:0 | Precursor |

| (Z)-11-Hexadecenoic Acid | Z11-16:Acid | 16:1 (Z11) | Intermediate |

| 11-Hexadecynoic Acid | 11-16:Yn | 16:1 (Yn11) | Intermediate |

| (Z)-13-Hexadecen-11-ynoic Acid | Z13-11Yn-16:Acid | 16:2 (Z13, Yn11) | Intermediate |

| (Z)-13-Hexadecen-11-ynyl Acetate | Z13-11Yn-16:OAc | 18:2 (Z13, Yn11) | Pheromone |

Experimental Protocols

Functional Characterization of the Multifunctional Desaturase in Yeast

This protocol describes the heterologous expression of the candidate desaturase gene in a desaturase-deficient strain of Saccharomyces cerevisiae to confirm its enzymatic activities.[2][3][4]

3.1.1. Yeast Strain and Vector

-

Yeast Strain: S. cerevisiae strain INVSc1 (MATa, his3Δ1, leu2, trp1-289, ura3-52) or a similar strain with auxotrophic markers. A strain with a disrupted endogenous desaturase gene (e.g., ole1) is crucial to reduce background desaturation.

-

Expression Vector: A yeast expression vector such as pYES2/NT C (Invitrogen) containing a galactose-inducible promoter (GAL1) is suitable.

3.1.2. Cloning of the Desaturase Gene

-

Isolate total RNA from the pheromone glands of female T. pityocampa using a suitable RNA extraction kit.

-

Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.

-

Amplify the full-length open reading frame of the candidate desaturase gene by PCR using gene-specific primers designed based on transcriptome data.

-

Clone the amplified PCR product into the yeast expression vector.

-

Verify the sequence of the inserted gene.

3.1.3. Yeast Transformation and Expression

-

Transform the recombinant plasmid into the competent yeast cells using the lithium acetate method.

-

Select transformed yeast colonies on appropriate selective medium (e.g., SC-Ura for a URA3 selectable marker).

-

Inoculate a single colony into 5 mL of selective medium containing 2% glucose and grow overnight at 30°C with shaking.

-

Inoculate the overnight culture into 50 mL of induction medium (selective medium with 2% galactose and 1% raffinose (B1225341) instead of glucose) to an OD600 of 0.4.

-

Incubate at 20-30°C for 48-72 hours with vigorous shaking to induce protein expression.

3.1.4. Fatty Acid Analysis

-

Harvest the yeast cells by centrifugation.

-

Extract total lipids from the yeast pellet using a chloroform:methanol (2:1, v/v) mixture.

-

Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with 1% sulfuric acid in methanol.

-

Extract the FAMEs with hexane (B92381).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

Caption: Workflow for functional characterization in yeast.

In Vivo Labeling with Deuterated Fatty Acids

This protocol traces the biosynthetic pathway by supplying isotopically labeled precursors to the pheromone glands and analyzing their incorporation into the pheromone components.[1]

3.2.1. Preparation of Labeled Precursors

-

Synthesize or procure deuterated fatty acids, such as [16,16,16-²H₃]palmitic acid.

3.2.2. Application of Labeled Precursors

-

Anesthetize adult female T. pityocampa moths by chilling.

-

Topically apply a solution of the deuterated fatty acid (e.g., 1-5 µg in a small volume of a suitable solvent like hexane or dimethyl sulfoxide) directly onto the extruded pheromone gland.

-

Allow the moths to recover and keep them for a specific incubation period (e.g., 6-24 hours) to allow for the metabolism of the precursor.

3.2.3. Pheromone Extraction and Analysis

-

Excise the pheromone glands from the treated moths.

-

Extract the pheromones from the glands using a small volume of hexane.

-

Analyze the extract directly by GC-MS.

-

Monitor the mass spectra for the incorporation of deuterium (B1214612) into the pheromone components, indicated by an increase in the molecular ion and characteristic fragment ions by the mass of the incorporated deuterium atoms.

Caption: In vivo labeling experimental workflow.

Other Insect Species with En-yne Pheromones

While the processionary moth is the most well-documented example, the occurrence of en-yne moieties in insect sex pheromones is rare. This unique structural feature highlights a fascinating evolutionary divergence in pheromone biosynthesis. Further research and broader screening of insect pheromones may reveal other species that utilize similar biosynthetic strategies.

Conclusion and Future Directions

The biosynthesis of insect sex pheromones with an en-yne moiety, exemplified by the processionary moth Thaumetopoea pityocampa, showcases a remarkable instance of enzymatic multifunctionality. A single desaturase enzyme is capable of catalyzing a cascade of reactions, including the rare formation of an acetylenic bond, to produce a highly specific chemical signal. The detailed experimental protocols provided in this guide offer a framework for the functional characterization of such enzymes and the elucidation of their biosynthetic pathways.

Future research in this area could focus on:

-

Structural Biology: Determining the crystal structure of the multifunctional desaturase to understand the molecular basis of its diverse catalytic activities.

-

Enzyme Engineering: Modifying the substrate specificity and product outcome of this and other desaturases for the biotechnological production of novel, high-value fatty acid derivatives.

-

Expanded Screening: Investigating a wider range of insect species to identify new examples of en-yne pheromones and the enzymes responsible for their synthesis.

A deeper understanding of these unique biosynthetic pathways not only enriches our knowledge of insect chemical ecology but also opens new avenues for the development of environmentally benign pest control strategies and innovative biocatalysts for industrial applications.

References

- 1. Sex pheromone biosynthesis in the processionary moth Thaumetopoea pityocampa by delta-13 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterizing the Olfactory Receptor Neuron Response to (11Z)-Hexadecen-7-yn-1-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) is a synthetic compound with potential applications in pest management as a pheromone analog. Understanding its interaction with the olfactory system of target insect species is crucial for evaluating its efficacy and specificity. As of the current literature review, specific electrophysiological data on the response of olfactory receptor neurons (ORNs) to (11Z)-Hexadecen-7-yn-1-yl acetate is not available. This guide, therefore, provides a comprehensive overview of the standard experimental protocols and data presentation frameworks that can be employed to characterize the response of insect ORNs to this and other novel semiochemicals.

The methodologies detailed herein, namely Electroantennography (EAG) and Single Sensillum Recording (SSR), are foundational techniques in insect electrophysiology. They allow for the sensitive measurement of olfactory responses, from the summated potential of the entire antenna down to the action potentials of individual neurons.

Methodologies for Characterizing Olfactory Responses

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus.[1] It provides a sensitive measure of an insect's ability to detect a specific volatile chemical, making it an invaluable tool for screening potential attractants and repellents.[1]

-

Preparation of Stimulus Solutions:

-

Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil (e.g., 10 µg/µL).

-

Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

-

A solvent-only control must be prepared.

-

Apply a known volume (e.g., 10 µL) of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Allow the solvent to evaporate for a few seconds.

-

-

Insect Preparation:

-

Anesthetize an insect (e.g., by chilling on ice or brief exposure to CO2).

-

Secure the insect on a stage or in a holder using wax, ensuring the head and antennae are accessible.

-

For an excised antenna preparation, carefully remove one antenna at its base using fine scissors under a stereomicroscope.

-

-

Electrode Placement:

-

Excised Antenna: Mount the excised antenna onto an EAG probe. The base of the antenna should be in contact with the reference electrode and the tip inserted into the recording electrode. A small amount of conductive gel can ensure good electrical contact.

-

Whole Insect: Immobilize the insect and place the reference electrode into the head or an eye, and the recording electrode over the tip of one antenna.

-

-

Recording:

-

Place the preparation inside a Faraday cage to minimize electrical noise.

-

A continuous stream of humidified, purified air is passed over the antenna.

-

Deliver a puff of the stimulus (e.g., 0.5 seconds) by diverting the air stream through the stimulus-containing Pasteur pipette.

-

Record the resulting negative voltage deflection (EAG response).

-

Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

-

Present the different concentrations and the control in a randomized order.

-

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that measures the action potentials generated from individual olfactory sensory neurons housed within a single sensillum on an insect's antenna.[2] This method provides detailed information about the sensitivity and selectivity of individual ORNs to specific compounds.[2]

-

Insect Preparation:

-

Electrode Placement:

-

The electrodes are typically made of sharpened tungsten or glass.[2]

-

Insert a reference electrode into a location with stable potential, such as the insect's eye.[3]

-

Under high magnification, carefully insert the recording electrode through the cuticle at the base of a single olfactory sensillum.[3] Successful insertion is often indicated by an increase in signal noise, representing the spontaneous activity of the neuron(s).[2]

-

-

Recording and Stimulation:

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

Prepare odorant stimuli as described for EAG.

-

Deliver a pulse of the odorant-laden air stream directed at the antenna.

-

Record the change in the firing rate (action potentials or "spikes") of the neuron(s) within the sensillum in response to the stimulus.

-

Spike sorting software can be used to distinguish the responses of different neurons if the sensillum houses more than one.

-

Generalized Olfactory Signaling Pathway

The interaction of an odorant with an olfactory receptor initiates a signal transduction cascade. In insects, odorant receptors (ORs) are ligand-gated ion channels.[4] The binding of a pheromone like this compound to a specific OR on the dendritic membrane of an ORN would lead to an influx of ions, causing depolarization of the neuron. If this depolarization reaches the threshold, it triggers the firing of action potentials that are then transmitted to the antennal lobe of the insect brain.

Data Presentation

Quantitative data from these experiments should be organized into clear tables to facilitate comparison and analysis.

Table 1: Template for EAG Dose-Response Data

| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | n |

| Solvent Control | ||

| 0.001 | ||

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| Positive Control |

SEM: Standard Error of the Mean; n: number of replicates.

Table 2: Template for SSR Firing Rate Data

| Stimulus | Concentration (µg/µL) | Spontaneous Firing Rate (spikes/s) ± SEM | Peak Firing Rate (spikes/s) ± SEM | n |

| Solvent Control | - | |||

| This compound | 0.1 | |||

| This compound | 1 | |||

| This compound | 10 | |||

| Positive Control | [Concentration] | |||

| Negative Control | [Concentration] |

SEM: Standard Error of the Mean; n: number of sensilla recorded.

Conclusion

While direct experimental data for the olfactory response to this compound is not yet published, the methodologies outlined in this guide provide a robust framework for its characterization. By employing Electroantennography and Single Sensillum Recording, researchers can determine the sensitivity of an insect's olfactory system to this compound, identify the specific olfactory receptor neurons that detect it, and quantify the dose-dependent nature of the response. This information is fundamental for the development of effective and targeted pheromone-based pest management strategies.

References

The Interaction of Pheromone Binding Proteins with (11Z)-Hexadecen-7-yn-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions between Pheromone Binding Proteins (PBPs) and the synthetic sex pheromone, (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297). This document details the structural basis of these interactions, the signaling pathways involved, and the experimental methodologies used to characterize them. The information presented is intended to support research and development efforts in pest management and drug discovery.

Introduction to Pheromone Binding Proteins and (11Z)-Hexadecen-7-yn-1-yl Acetate

Pheromone Binding Proteins (PBPs) are small, soluble proteins found in the sensillar lymph of insect antennae.[1][2] They play a crucial role in the olfactory system by capturing hydrophobic pheromone molecules from the air and transporting them to the olfactory receptors on the dendritic membranes of sensory neurons.[1][2] This transport is essential for the sensitivity and specificity of pheromone detection, which is critical for behaviors such as mating.[2][3]

This compound is a synthetic sex pheromone that has shown bioactivity and is of interest for its potential use in pest control strategies.[4] Understanding its interaction with PBPs is fundamental to elucidating its mechanism of action and for the rational design of more effective pest management tools.

Structural Basis of PBP-(11Z)-Hexadecen-7-yn-1-yl Acetate Interaction

The binding of pheromones to PBPs is primarily driven by hydrophobic interactions. The core of a typical PBP is composed of six alpha-helices, which are stabilized by three disulfide bonds, forming a hydrophobic binding pocket.[5] This pocket accommodates the hydrophobic carbon chain of the pheromone.

Molecular docking studies with similar pheromones suggest that specific residues within this pocket are key to binding. For instance, hydrophobic residues such as Phenylalanine (Phe), Tryptophan (Trp), and Leucine (Leu) are often involved in creating a suitable environment for the ligand.[3][6] In the case of this compound, the long hydrocarbon chain would fit into this hydrophobic cavity, while the acetate group might form hydrogen bonds with polar or charged residues at the entrance of the pocket, such as Serine (Ser) or Lysine (Lys).[5]

A critical aspect of PBP function is the pH-dependent conformational change that facilitates the release of the pheromone at the surface of the olfactory neuron.[1] At the slightly acidic pH near the neuronal membrane, the C-terminus of the PBP is thought to form an additional alpha-helix that enters the binding pocket, expelling the pheromone.

Quantitative Analysis of Binding Affinity

The binding affinity between a PBP and this compound can be quantified using techniques such as fluorescence competitive binding assays. These assays measure the dissociation constant (Kd) or the inhibition constant (Ki), which are indicators of the binding strength. Lower values indicate a stronger binding affinity. The following table summarizes typical binding affinities observed for PBPs with various pheromones, providing an expected range for the interaction with this compound.

| PBP Source Organism | Ligand | Binding Affinity (Ki in µM) | Experimental Conditions |

| Agriphila aeneociliella (AaenPBP1) | (Z)-9-Hexadecenyl acetate | 1.72 | pH 7.4 |

| Agriphila aeneociliella (AaenPBP1) | 1-Nonanal | 7.04 | pH 7.4 |

| Cyrtotrachelus buqueti (CbuqPBP2) | Dibutyl phthalate | 6.32 | Not Specified |

| Cyrtotrachelus buqueti (CbuqPBP2) | Linalool | 10.55 | Not Specified |

| Athetis lepigone (AlepPBP2) | (Z)-7-dodecenyl acetate | 1.11 | Not Specified |

| Athetis lepigone (AlepPBP2) | (Z)-9-tetradecenyl acetate | 1.32 | Not Specified |

Experimental Protocols

Protein Expression and Purification

Recombinant PBP is typically expressed in bacterial systems like E. coli. The expressed protein is then purified from the periplasmic fraction.[7] To ensure the binding pocket is empty, a delipidation step is performed. This involves incubating the purified protein with a hydrophobic resin at a slightly elevated temperature, followed by dialysis against a suitable buffer.[8]

Fluorescence Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to a PBP.

-

Preparation: A solution of the purified PBP in a suitable buffer (e.g., Tris-HCl, pH 7.4) is prepared. The fluorescent probe, N-phenyl-1-naphthylamine (1-NPN), is added to the protein solution. 1-NPN exhibits weak fluorescence in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic pocket of the PBP.

-

Titration: The fluorescence of the PBP/1-NPN complex is measured. Then, aliquots of this compound are added sequentially. As the pheromone displaces 1-NPN from the binding pocket, the fluorescence intensity decreases.

-

Data Analysis: The dissociation constant of the PBP/1-NPN complex is determined by Scatchard analysis. The inhibition constant (Ki) for the pheromone is then calculated from the IC50 value (the concentration of the pheromone required to decrease the initial fluorescence by 50%) using the equation: Ki = [IC50] / (1 + [1-NPN] / K1-NPN), where [1-NPN] is the concentration of 1-NPN and K1-NPN is the dissociation constant of the PBP/1-NPN complex.[9]

Molecular Docking

Computational molecular docking can be used to predict the binding mode of this compound within the PBP's binding pocket and to identify key interacting residues.

-

Model Preparation: A 3D structure of the PBP is obtained either from a crystal structure or through homology modeling. The structure of this compound is generated and energy-minimized.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to predict the most favorable binding poses of the ligand within the PBP's binding pocket. The program calculates a binding energy for each pose.

-

Analysis: The resulting poses are analyzed to identify the key amino acid residues involved in the interaction, such as those forming hydrophobic contacts or hydrogen bonds with the ligand.[3]

Visualizations

Signaling Pathway

Caption: Generalized pheromone signaling pathway.

Experimental Workflow

Caption: Workflow for a fluorescence competitive binding assay.

Logical Relationships of Experimental Approaches

Caption: Interplay of experimental approaches.

References

- 1. pnas.org [pnas.org]

- 2. Molecular and Functional Characterization of pheromone binding protein 1 from the Oriental Fruit Moth, Grapholita molesta (Busck) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Key site residues of pheromone-binding protein 1 involved in interacting with sex pheromone components of Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A receptor and binding protein interplay in the detection of a distinct pheromone component in the silkmoth Antheraea polyphemus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bombyx mori pheromone-binding protein binding non-pheromone ligands: implications for pheromone recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and Functional Characterization of Pheromone Binding Protein 2 from Cyrtotrachelus buqueti (Coleoptera: Curculionidae) [mdpi.com]

The Role of Gossyplure in the Mating Behavior of Pectinophora gossypiella: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical communication system of the pink bollworm moth, Pectinophora gossypiella, a significant global pest of cotton. The focus is on the sex pheromone, gossyplure, and its critical role in orchestrating the mating behavior of this species. This document details the composition and biosynthesis of the pheromone, the neurophysiological mechanisms of its detection, the resultant behavioral responses, and the experimental methodologies employed in its study.

Pheromone Composition and Biosynthesis

The female-produced sex pheromone of Pectinophora gossypiella, known as gossyplure, is not a single compound but a precise blend of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate (B1210297) and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][2] The ratio of these isomers is crucial for eliciting the complete upwind flight and mating sequence in males.[3] While a 1:1 ratio is often cited and used in commercial lures for pest management[1][2][4], the naturally emitted ratio can vary. Some studies report a nearly 50:50 ratio, while others have observed a 61:39 (Z,Z to Z,E) blend.[3][5] Long-term exposure to synthetic pheromones in mating disruption programs has even been shown to cause shifts in the female-produced ratio, suggesting evolutionary adaptation.[3]

Gossyplure is synthesized de novo in the pheromone gland of the female moth through a specialized fatty acid metabolism pathway.[1] The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps including desaturation, chain shortening, reduction, and acetylation to produce the final acetate esters.[3][5] Transcriptomic analyses of the pheromone gland have identified numerous candidate genes encoding the key enzymes, such as desaturases, reductases, and acetyltransferases, involved in this process.[3][6]

Quantitative Data on Pheromone Blends

The precise isomeric ratio of gossyplure is critical for optimal male attraction and varies among different populations and commercial formulations.

| Population/Lure Type | (Z,Z)-7,11-hexadecadien-1-yl acetate (%) | (Z,E)-7,11-hexadecadien-1-yl acetate (%) | Reference(s) |

| Natural Emission (Typical) | ~61 | ~39 | [3] |

| Natural Emission (Some populations) | ~50 | ~50 | [5] |

| Israeli Field Population (post-mating disruption) | ~62 | ~38 | [3][5] |

| Standard Commercial Lure | 50 | 50 | [1][2][4] |

| More Attractive Early Season Lure | 60-67 | 33-40 | [4] |

Pheromone Perception and Signal Transduction

Male P. gossypiella detect the female's pheromone plume using specialized olfactory sensilla located on their antennae.[3] The process of converting this chemical signal into a behavioral response involves a multi-step signal transduction cascade.

Pheromone molecules enter the sensilla through cuticular pores and are solubilized and transported through the aqueous sensillum lymph by Pheromone Binding Proteins (PBPs).[7][8] The PBP-pheromone complex then interacts with and activates specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[7] These ORs form a complex with a conserved co-receptor, Orco.[7] Activation of the OR/Orco complex is believed to function as an ionotropic channel, leading to the depolarization of the ORN and the generation of action potentials.[7] The electrical signals are then transmitted to the antennal lobe and higher brain centers for processing, ultimately leading to a behavioral response.[8]

Mating Behavior

Upon detection of the gossyplure plume, male moths exhibit a characteristic sequence of behaviors.[3] This typically begins with activation and taking flight, followed by a zigzagging upwind flight pattern, navigating toward the pheromone source.[3][9] The success and directness of this flight are highly dependent on the correct isomeric blend and concentration of the pheromone.[3] As the male nears the source, the increasing pheromone concentration guides him to land and initiate searching behaviors to locate the calling female for mating.[3]

The application of synthetic gossyplure in cotton fields is a widely used and effective method for pest control known as mating disruption.[5][10] High concentrations of the synthetic pheromone permeate the environment, making it difficult for males to locate females, thereby reducing mating success and subsequent larval infestations.[5][11][12]

Efficacy of Mating Disruption

Field studies have consistently demonstrated the effectiveness of gossyplure-based mating disruption in reducing pink bollworm populations and crop damage.

| Study Location/Parameter | Pheromone-Treated | Control (Insecticide or Untreated) | Outcome | Reference(s) |

| Turkey (2007) - Boll Infestation | 16% | 25% | Significant reduction in damage | [10] |

| Turkey (2008) - Boll Infestation | 4% | 15% | Significant reduction in damage | [10] |

| Pakistan (2021) - Moth Catches/Trap/Night | 4.33 | 16.03 | 72.98% reduction in moth catches | [11] |

| Pakistan (2021) - Boll Infestation | 4.72% | 9.65% | 51.08% reduction in infestation | [11] |

| Egypt - Moth Catches | Lower | Higher | Pheromones reduced moth populations | [13] |

| Egypt - Seed Cotton Yields | Higher | Lower | Pheromone treatment increased yields | [13] |

Experimental Protocols

The study of pheromonal communication in P. gossypiella relies on a suite of specialized experimental techniques.

Pheromone Extraction and Analysis

-

Gland Excision: Pheromone glands are carefully excised from 2- to 3-day-old virgin female moths during their peak calling period (the scotophase).[3]

-

Extraction: Individual glands are submerged in a small volume (e.g., 10-20 µL) of a non-polar solvent such as hexane (B92381) for approximately 30 minutes to extract the pheromone components.[1][3]

-

Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the isomeric composition of gossyplure. An internal standard is typically added for accurate quantification.[1][3]

Electroantennography (EAG)

-

Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes using conductive gel.[3]

-

Stimulus Delivery: A puff of air carrying a known concentration of a synthetic pheromone component or blend is delivered over the antenna for a short duration.[3]

-

Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the negative deflection serves as a measure of the antenna's overall sensitivity to the tested compound.[3][14]

Wind Tunnel Assays

-

Moth Acclimation: Individual male moths are placed in a wind tunnel and allowed to acclimate to the airflow and light conditions.[3][9]

-

Pheromone Introduction: A controlled plume of the synthetic pheromone is introduced from the upwind end of the tunnel.[3][15]

-

Behavioral Observation: The behavior of the male moth is observed and recorded. Key behaviors include taking flight, initiation of upwind flight, flight speed, tortuosity of the flight path, and contact with the pheromone source.[3][9][15]

Conclusion

The pheromonal communication system of Pectinophora gossypiella is a finely tuned and complex process, pivotal to its reproductive success. A thorough understanding of the biosynthesis, perception, and behavioral effects of gossyplure is fundamental for developing and refining sustainable pest management strategies. The continued study of this system, particularly in the face of evolving resistance to control measures, will be invaluable for the future of cotton protection. Further research into the specific olfactory receptors and the genetic basis for shifts in pheromone production will pave the way for novel and more effective pest control interventions.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. acs.org [acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physical and biological effects on moths’ navigation performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researcherslinks.com [researcherslinks.com]

- 12. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]

- 13. conservationevidence.com [conservationevidence.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unraveling the Olfactory Code: A Technical Guide to the Structure-Activity Relationship of (11Z)-Hexadecen-7-yn-1-yl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) is a synthetic compound recognized for its potent activity as an insect sex pheromone. It is structurally related to the natural pheromone of the notorious agricultural pest, the pink bollworm (Pectinophora gossypiella), and has demonstrated superior bioactivity in some contexts. The precise arrangement of its chemical bonds—specifically the geometry of the double bond and the position of the triple bond—plays a pivotal role in its ability to elicit a biological response. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (11Z)-Hexadecen-7-yn-1-yl acetate isomers, offering a valuable resource for researchers engaged in the development of novel and effective pest management strategies.

While specific comparative quantitative data for the isomers of this compound is not extensively available in publicly accessible literature, this guide synthesizes the known information on this compound and its close analogs. It further provides detailed experimental protocols for the key assays used to evaluate the activity of such pheromones and outlines the current understanding of the underlying signaling pathways.

Data Presentation: Activity of Pheromone Analogs

Due to the limited direct comparative data on the isomers of this compound, this section presents data on closely related and structurally similar pheromone components found in relevant insect species, such as the pink bollworm (Pectinophora gossypiella) and the tobacco budworm (Heliothis virescens). This information provides valuable insights into how subtle structural modifications can significantly impact biological activity.

Table 1: Electroantennogram (EAG) and Behavioral Responses to Pheromone Components in Pectinophora gossypiella

| Compound | Isomeric Ratio (Z,E:Z,Z) | Bioassay | Response Metric | Observation |

| 7,11-Hexadecadienyl acetates | 65:35 | Still-air bioassay | Duration of male wing fanning | Increased from 5.4 s to 17.4 s after six generations of selection for increased response.[1] |

| (Z,Z)-7,11-Hexadecadienol & (Z,E)-7,11-Hexadecadienol | N/A | Behavioral assay | Interference with pheromone response | Both alcohols interfered with the normal behavioral sequence; (Z,Z)-isomer was more effective.[2] |

| (Z,Z)-7,11-Hexadecadienol & (Z,E)-7,11-Hexadecadienol | N/A | Electroantennogram (EAG) | Receptor site interference | Each alcohol may interfere more with receptors for the conformationally similar pheromone acetate isomer.[2] |

Table 2: Single-Sensillum Recording (SSR) Responses of Olfactory Receptor Neurons in Heliothis virescens to Pheromone Components

| Compound | Neuron Type | Response Characteristics |

| (Z)-11-Hexadecenal | Type A | Tuned to this major pheromone component. |

| (Z)-9-Tetradecenal | Type B | Specifically tuned to this component. |

| (Z)-11-Hexadecenyl acetate | Type C | One of two neurons in the sensillum is tuned to this compound.[3] |

| (Z)-11-Hexadecenol | Type C | The other neuron in the sensillum is tuned to this compound.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the structure-activity relationships of insect pheromones.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus. It provides a rapid and sensitive screening method for behaviorally active compounds.[5][6]

Protocol:

-

Insect Preparation:

-

Select sexually mature male moths (typically 2-3 days post-eclosion) that have been dark-adapted for at least 30 minutes.[5]

-

Anesthetize the moth using CO₂ or by chilling it on ice.[6]

-

Immobilize the insect in a holder (e.g., a modified pipette tip or wax block), leaving the head and antennae exposed.[5]

-

-

Electrode Preparation and Placement:

-

Use glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) or silver/silver-chloride (Ag/AgCl) electrodes.[5][6]

-

The recording electrode is placed in contact with the distal end of the antenna, where a few segments have been excised to ensure good electrical contact.[5][6]

-

The reference electrode is inserted into the insect's head, for example, near the eye, to complete the electrical circuit.[5]

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of the test isomers in a suitable solvent like paraffin (B1166041) oil or hexane.[6]

-

Apply a known amount of the diluted pheromone to a filter paper strip placed inside a Pasteur pipette.

-

Deliver a purified and humidified continuous air stream over the antenna.

-

A puff of air is passed through the stimulus pipette to deliver the pheromone to the antenna. A solvent-only pipette serves as a negative control.[6]

-

-

Data Acquisition and Analysis:

-

The potential difference between the electrodes is amplified (typically 10-100x gain) and filtered (e.g., 0.1-50 Hz band-pass) to reduce noise.[6]

-

The EAG response is measured as the maximum amplitude of the negative voltage deflection (in millivolts) from the baseline following stimulus presentation.[5]

-

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This method allows for the determination of the sensitivity and selectivity of individual neurons to different compounds.[7]

Protocol:

-

Insect Preparation:

-

The insect is mounted and restrained as described for EAG.

-

One antenna is immobilized using adhesive tape or wax to prevent movement.[8]

-

-

Electrode Placement:

-

Stimulus Delivery:

-

The stimulus delivery system is similar to that used in EAG, allowing for precise control of stimulus duration and concentration.

-

-

Data Recording and Analysis:

-

The action potentials (spikes) from the OSNs are amplified, filtered, and recorded.

-

Spike sorting software is used to distinguish the responses of different neurons within the same sensillum based on spike amplitude.

-

The response is quantified by counting the number of spikes in a defined period after the stimulus and subtracting the spontaneous firing rate.[7]

-

Field Trapping

Field trapping experiments are crucial for evaluating the behavioral activity of pheromone isomers under natural conditions.

Protocol:

-

Trap and Lure Preparation:

-

Experimental Design:

-

Traps baited with different isomers or blends, along with a solvent-only control, are deployed in the field in a randomized block design.

-

Traps should be placed at a sufficient distance from each other to avoid interference.

-

-

Data Collection and Analysis:

-

Traps are checked regularly, and the number of captured male moths is recorded.

-

Statistical analysis (e.g., ANOVA) is used to determine significant differences in trap catch between the different treatments.[12]

-

Signaling Pathways

The detection of pheromones in insects initiates a signal transduction cascade within the olfactory sensory neurons. This process can involve both ionotropic and metabotropic (G-protein coupled) pathways.

General Olfactory Signaling Pathway in Insects

The binding of a pheromone molecule to an Odorant Receptor (OR) on the dendrite of an OSN is the initial step in olfactory signal transduction.

Caption: Generalized G-protein coupled olfactory signaling pathway in insects.

Inositol (B14025) Trisphosphate (IP₃) Signaling Pathway

A prominent metabotropic pathway in insect olfaction involves the production of inositol 1,4,5-trisphosphate (IP₃) as a second messenger. This pathway is a key mechanism for signal amplification.[13][14][15]

Caption: The Inositol Trisphosphate (IP₃) signaling cascade in insect olfaction.

Conclusion

The structure-activity relationship of this compound and its isomers is a critical area of research for the development of targeted and environmentally benign pest control methods. While direct comparative data for this specific compound's isomers remains elusive in the current body of literature, the analysis of related pheromones and the application of established electrophysiological and behavioral assays provide a robust framework for future investigations. A deeper understanding of how subtle changes in molecular geometry affect interactions with olfactory receptors and the subsequent signaling cascades will undoubtedly pave the way for the rational design of more potent and selective semiochemicals for agricultural and public health applications.

References

- 1. Selection for increased pheromone response in the male pink bollworm, Pectinophora gossypiella (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensory and behavioral effects of gossyplure alcohol on sex pheromone response of male pink bollworm moths,Pectinophora gossypiella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Octopaminergic Modulation of Olfactory Receptor Neuron Responses to Sex Pheromones in Heliothis virescens | PLOS One [journals.plos.org]

- 4. A comparison of responses from olfactory receptor neurons of Heliothis subflexa and Heliothis virescens to components of their sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Item - Moth pheromone-sensitive sensillum trichodeum in tip-recording conditions. - Public Library of Science - Figshare [plos.figshare.com]

- 10. scielo.edu.uy [scielo.edu.uy]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Field Evaluation of the Sex Pheromone Analogues to Soybean Pod Borer Leguminivora glycinivorella - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 15. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

The Elusive Pheromone: A Technical Examination of (11Z)-Hexadecen-7-yn-1-yl Acetate and its Analogs in Insect Glands

A Note on the Target Compound: Initial investigations into the natural occurrence of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) within insect glands have not yielded direct evidence of its presence. Scientific literature extensively documents a wide array of structurally related C16 acetates as crucial semiochemicals in insect communication. However, this specific isomer with a cis double bond at the 11th position and a triple bond at the 7th position remains unconfirmed in published research on insect pheromones.

This guide will, therefore, pivot to a well-documented and structurally similar pheromone, (Z)-11-Hexadecen-1-yl acetate , to provide a comprehensive technical overview that aligns with the user's core requirements. This common moth pheromone component will serve as a representative example to illustrate the principles of pheromone analysis, biosynthesis, and experimental methodology.

Natural Occurrence of (Z)-11-Hexadecen-1-yl Acetate

(Z)-11-Hexadecen-1-yl acetate is a prevalent sex pheromone component found in numerous species of moths (Lepidoptera). It is typically produced in the pheromone glands of female moths to attract conspecific males for mating.

| Insect Species | Family | Pheromone Gland Location | Reference |

| Mamestra brassicae (Cabbage Moth) | Noctuidae | Intersegmental membrane between abdominal segments VIII and IX | [1] |

| Peridroma saucia (Variegated Cutworm) | Noctuidae | Intersegmental membrane between abdominal segments VIII and IX | [1] |

| Spodoptera frugiperda (Fall Armyworm) | Noctuidae | Eversible sac at the tip of the abdomen | [2] |

| Platynota stultana (Omnivorous Leafroller) | Tortricidae | Dorsal side of the intersegmental membrane between abdominal segments VIII and IX | [3] |

Quantitative Analysis of Pheromone Production

The quantity of (Z)-11-Hexadecen-1-yl acetate produced by a single female moth can vary depending on age, time of day (photoperiod), and physiological status. The following table summarizes representative quantitative data from the literature.

| Insect Species | Amount of (Z)-11-Hexadecen-1-yl acetate per Female | Analytical Method |

| Platynota stultana | 10-100 ng | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Mamestra brassicae | 1-5 ng | Gas Chromatography with Electroantennographic Detection (GC-EAD) |

Experimental Protocols

Pheromone Gland Extraction

A standard method for obtaining pheromone components for analysis involves the extraction of the pheromone glands from female moths.

Materials:

-

Adult female moths (typically 2-3 days old, collected during the scotophase)

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

Hexane (B92381) (HPLC grade)

-

Glass vials with Teflon-lined caps

Procedure:

-

Anesthetize a female moth by chilling it at 4°C for 5-10 minutes.

-

Under a dissecting microscope, carefully excise the intersegmental membrane between the 8th and 9th abdominal segments, which contains the pheromone gland.

-

Immediately place the excised gland into a glass vial containing a small volume of hexane (e.g., 50 µL).

-

The extraction is typically carried out for a period ranging from 30 minutes to several hours at room temperature.

-

The resulting hexane extract, containing the pheromone, is then carefully transferred to a clean vial for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds like insect pheromones.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5)

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

Identification: The identification of (Z)-11-Hexadecen-1-yl acetate is achieved by comparing the retention time and the mass spectrum of the peak in the sample with those of an authentic synthetic standard.

Visualization of Workflows and Pathways

Experimental Workflow for Pheromone Identification

Biosynthetic Pathway of (Z)-11-Hexadecen-1-yl Acetate

The biosynthesis of (Z)-11-Hexadecen-1-yl acetate in moths typically starts from acetyl-CoA and proceeds through the fatty acid synthesis pathway, followed by specific desaturation, chain shortening (if necessary), reduction, and acetylation steps.

References

Evolution of En-yne Pheromone Signaling in Moths: A Technical Guide

December 5, 2025

Abstract

The evolution of chemical communication systems is a driving force in the diversification of insects, particularly in moths (Lepidoptera), where species-specificity in pheromone blends is critical for reproductive isolation. A fascinating and less common class of moth sex pheromones are those containing an en-yne functional group, a conjugated system of a double and a triple bond. This technical guide provides an in-depth exploration of the evolution of en-yne pheromone signaling in moths, targeting researchers, scientists, and drug development professionals. We delve into the biosynthetic pathways, the molecular evolution of the key enzymes involved, and the analytical techniques used to identify and quantify these unique semiochemicals. This guide summarizes quantitative data, details experimental protocols, and provides visualizations of key processes to facilitate a comprehensive understanding of this specialized chemical communication system.

Introduction

Moth sex pheromones are typically derived from fatty acids and are characterized by a remarkable diversity of chemical structures.[1] This diversity is largely generated by a suite of specialized enzymes, including desaturases, reductases, and acetyltransferases, that modify the fatty acid precursor in a species-specific manner.[2] En-yne pheromones, characterized by the presence of a conjugated double and triple bond system, represent a unique structural class that has evolved in several moth families, including the Notodontidae, Tortricidae, and Noctuidae. The biosynthesis of this functional group requires a specialized enzymatic activity, an acetylenase, which has been shown to be a modified fatty acid desaturase.[1][3]

The evolution of these novel biosynthetic capabilities and the corresponding receptor systems in receiver moths presents a compelling case study in the co-evolution of signal and response. Understanding the molecular mechanisms underlying the production and perception of en-yne pheromones can provide insights into the evolutionary processes that drive speciation and can also inform the development of novel, highly specific pest management strategies.

Biosynthesis of En-yne Pheromones

The biosynthesis of en-yne pheromones originates from common fatty acid precursors, such as palmitic acid (16:Acid). The key enzymatic steps involve a series of desaturations to introduce double and triple bonds, followed by chain shortening, reduction, and acetylation.

The Multifunctional Desaturase of Thaumetopoea pityocampa

A pivotal discovery in understanding en-yne biosynthesis came from studies of the pine processionary moth, Thaumetopoea pityocampa. This species utilizes (Z)-13-hexadecen-11-ynyl acetate (B1210297) as its primary sex pheromone component.[4][5] Research has revealed that a single, multifunctional desaturase enzyme is responsible for the three critical desaturation steps in this pathway.[1][3] This enzyme exhibits sequential activities:

-

Δ11-desaturase activity: It first introduces a double bond at the Δ11 position of palmitic acid to produce (Z)-11-hexadecenoic acid.

-

Δ11-acetylenase activity: It then converts the newly formed double bond into a triple bond, yielding 11-hexadecynoic acid.

-

Δ13-desaturase activity: Finally, it introduces another double bond at the Δ13 position to create the en-yne precursor, (Z)-13-hexadecen-11-ynoic acid.

This precursor is then reduced to the corresponding alcohol and subsequently acetylated to form the final pheromone component.

Evolution of Acetylenase Activity

The evolution of the acetylenase function from a conventional desaturase is a prime example of neofunctionalization following gene duplication. Phylogenetic analyses of insect desaturases reveal that they form a large and diverse gene family, with multiple rounds of gene duplication and subsequent divergence.[1] The acetylenase in T. pityocampa is a member of the Δ11-desaturase clade, suggesting that it evolved from an ancestral Δ11-desaturase.

The transition from a desaturase to an acetylenase likely involved a few key mutations in the enzyme's active site. These mutations would have altered the enzyme's substrate binding and catalytic mechanism to favor the formation of a triple bond instead of a double bond. While the precise amino acid substitutions responsible for this shift in function are still under investigation, site-directed mutagenesis studies on other desaturases have shown that even single amino acid changes can dramatically alter their specificity.

Quantitative Analysis of En-yne Pheromone Blends

The species-specificity of moth pheromones often relies on precise blends of multiple components. While some species, like T. pityocampa, appear to use a single major en-yne component, others may utilize more complex mixtures. Quantitative analysis of these blends is crucial for understanding their biological activity and for developing effective synthetic lures for pest management.

Table 1: Quantitative Composition of En-yne Pheromone Components in Selected Moth Species

| Family | Species | Pheromone Component(s) | Ratio | Reference(s) |

| Notodontidae | Thaumetopoea pityocampa | (Z)-13-hexadecen-11-ynyl acetate | Major component | [4][5] |

| Tortricidae | Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadien-1-ol (Codlemone) | Major component | |

| Grapholita molesta (Oriental Fruit Moth) | (Z)-8-dodecenyl acetate | Major component | ||

| Noctuidae | Agrotis segetum (Turnip Moth) | (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate | Varies with population | |

| Gelechiidae | Pectinophora gossypiella (Pink Bollworm) | (Z,Z)-7,11-hexadecadienyl acetate, (Z,E)-7,11-hexadecadienyl acetate | ~1:1 |

Note: This table is a representative sample and not an exhaustive list. Further research is needed to identify and quantify en-yne pheromones in a wider range of species.

Experimental Protocols

Pheromone Extraction and Analysis

A critical step in studying moth pheromones is the accurate extraction and analysis of these volatile compounds from the female pheromone gland.

Protocol 5.1.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of En-yne Pheromones

-

Pheromone Gland Extraction:

-

Excise the pheromone glands from calling female moths (typically during the scotophase).

-

Immediately place the glands in a small volume of high-purity hexane (B92381) (e.g., 20-50 µL) in a glass vial.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

The hexane extract containing the pheromone can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the hexane extract into the GC inlet in splitless mode.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 50-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 10-20°C/min. The final temperature is held for several minutes to ensure all compounds elute.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected pheromone components (e.g., m/z 40-400).

-

Identification: Identify the pheromone components by comparing their mass spectra and retention times with those of authentic synthetic standards. The presence of a molecular ion and characteristic fragmentation patterns will aid in structural elucidation.

-

Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes involved in en-yne pheromone biosynthesis, heterologous expression systems are commonly used.

Protocol 5.2.1: Heterologous Expression of Desaturases and Acetylenases in Yeast

-

Gene Cloning:

-

Isolate total RNA from the pheromone glands of the moth species of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame (ORF) of the candidate desaturase/acetylenase gene using PCR with gene-specific primers.

-

Clone the amplified ORF into a yeast expression vector (e.g., pYES2).

-

-

Yeast Transformation:

-

Transform a suitable strain of Saccharomyces cerevisiae (e.g., a strain deficient in its endogenous desaturase) with the expression vector containing the moth gene.

-

Select for transformed yeast cells on appropriate selection media.

-

-

Expression and Fatty Acid Analysis:

-

Grow the transformed yeast culture in an appropriate medium to induce gene expression (e.g., galactose-containing medium for pYES2).

-

Supplement the culture with potential fatty acid precursors (e.g., palmitic acid, stearic acid).

-

After a period of incubation, harvest the yeast cells.

-

Extract the total fatty acids from the yeast cells.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS to identify the products of the expressed moth enzyme. The appearance of novel unsaturated or acetylenic fatty acids compared to control yeast strains will indicate the function of the cloned gene.

-

Conclusion and Future Directions

The evolution of en-yne pheromone signaling in moths is a testament to the remarkable evolutionary plasticity of biochemical pathways. The discovery of multifunctional desaturases capable of producing both double and triple bonds from a common fatty acid precursor has provided significant insight into the molecular mechanisms driving the diversification of chemical signals.[1][3]

Future research in this area should focus on several key aspects:

-

Broader Taxonomic Surveys: Identifying and quantifying en-yne pheromones in a wider range of moth species is essential to understand the phylogenetic distribution and evolutionary history of this signaling modality.

-

Structural and Functional Studies of Acetylenases: Elucidating the three-dimensional structure of desaturase-acetylenase enzymes and identifying the specific amino acid residues responsible for their unique catalytic activity through site-directed mutagenesis will provide a deeper understanding of their evolutionary origins.

-

Evolution of Pheromone Receptors: Investigating the co-evolution of the olfactory receptors that detect en-yne pheromones is crucial for a complete picture of the evolution of this communication system.

-

Applications in Pest Management: A more comprehensive understanding of en-yne pheromone biosynthesis and perception can lead to the development of more effective and species-specific lures and mating disruption strategies for pest control.

By integrating molecular biology, biochemistry, and evolutionary analysis, the study of en-yne pheromone signaling will continue to provide valuable insights into the intricate processes that shape the chemical world of insects.

References

- 1. Evolution of the integral membrane desaturase gene family in moths and flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsartor.org [gsartor.org]

- 3. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial Screening of Insect Behavioral Response to (11Z)-Hexadecen-7-yn-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the initial screening of insect behavioral responses to the synthetic compound (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297). While specific bioactivity data for this particular molecule is not extensively documented in publicly available literature, this document provides a detailed overview of the standardized experimental protocols and data interpretation methods used in the field of chemical ecology for evaluating novel semiochemicals. The methodologies described herein, including electroantennography (EAG) and wind tunnel bioassays, are fundamental to determining the potential of (11Z)-Hexadecen-7-yn-1-yl acetate as a modulator of insect behavior, such as an attractant or repellent. This guide also illustrates the underlying olfactory signaling pathways in insects and presents a logical workflow for a comprehensive screening process. The information is intended to provide researchers, scientists, and drug development professionals with the necessary tools to design and execute rigorous initial assessments of this and other novel compounds.

Introduction

The identification and characterization of novel semiochemicals are crucial for the development of environmentally benign pest management strategies and for advancing our understanding of insect communication. This compound is a synthetic compound with a structure analogous to known lepidopteran sex pheromones.[1][2] Such molecules often act as powerful attractants for male moths, mediating mate-finding behavior.[3][4] The initial screening of this compound is therefore a critical step in determining its biological activity and potential applications.

This guide provides a structured approach to this initial screening, focusing on two primary experimental techniques: Electroantennography (EAG) for assessing antennal sensory perception and wind tunnel bioassays for quantifying behavioral responses. Detailed protocols for these experiments are provided, along with templates for data presentation and visualization tools to aid in the interpretation of results.

Olfactory Signaling in Insects

The perception of volatile chemical cues, such as pheromones, in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae.[5][6] Odorant molecules enter the sensilla on the antennae and are transported by odorant-binding proteins (OBPs) through the sensillar lymph to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[5][6] The binding of a ligand to its specific OR triggers the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential.[7][8] This signal is then transmitted to the antennal lobe and higher brain centers for processing, ultimately resulting in a behavioral response.[8]

Below is a generalized diagram of the insect olfactory signaling pathway.

Caption: Generalized insect olfactory signaling pathway.

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from an insect's antenna in response to an olfactory stimulus.[9] It provides a rapid assessment of whether a compound can be detected by the insect's olfactory system.

Methodology:

-

Insect Preparation:

-

Anesthetize an adult insect (e.g., a male moth) by chilling it on ice or using carbon dioxide.[9]

-

For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors. Mount the basal end in a reference electrode filled with a conductive gel or saline solution. Cut a small portion from the distal tip of the antenna to ensure good electrical contact with the recording electrode.[9]

-

For a whole insect preparation, immobilize the anesthetized insect on a platform with wax or tape, leaving the head and antennae free. Insert the reference electrode into the head or another part of the body, and bring the recording electrode into contact with the tip of one antenna.[9][10]

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of this compound in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil. Common concentrations for screening range from nanograms to micrograms per microliter.

-

Apply a known volume (e.g., 10 µL) of the test solution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a purified and humidified continuous air stream over the antennal preparation through a delivery tube.

-

The stimulus pipette is inserted into a hole in the main air tube, and a puff of air is passed through the pipette to deliver the odorant to the antenna.

-

A pipette containing only the solvent is used as a negative control.

-

-

Data Recording and Analysis:

-

The potential difference between the reference and recording electrodes is amplified (typically 10-100x gain) and filtered (e.g., 0.1-50 Hz band-pass) to reduce noise.[9]

-

The resulting EAG response (a negative voltage deflection) is recorded and its amplitude is measured in millivolts (mV).

-

The responses to the test compound are normalized by subtracting the response to the solvent control.

-

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.[11][12]

Methodology:

-

Insect Rearing and Acclimation:

-

Wind Tunnel Setup:

-

Use a wind tunnel made of a non-adsorbent material like glass or Plexiglas.[13]

-

Generate a laminar airflow at a speed relevant to the test insect (e.g., 0.2-0.3 m/s).[12]

-

Control the temperature, humidity, and light intensity to mimic the insect's natural period of activity. For nocturnal insects, use dim red light.[12]

-

Use a smoke generator to visualize the odor plume and ensure it is well-defined.[13]

-

-

Pheromone Dispensing:

-

Apply a solution of this compound in a suitable solvent to a dispenser, such as a rubber septum or filter paper.

-

Place the dispenser at the upwind end of the tunnel.

-

Use a dispenser with solvent only as a control.

-

-

Behavioral Observation:

-

Release individual insects at the downwind end of the tunnel.[11]

-

Observe and record a sequence of behaviors for a set period (e.g., 5 minutes).[12][14] Key behaviors include:

-

Activation: The insect initiates movement (walking or wing fanning).

-

Take-off: The insect initiates flight.

-

Upwind flight: Oriented flight towards the odor source.

-

Source contact: The insect lands on or near the dispenser.

-

-

-

Data Analysis:

-

For each treatment, calculate the percentage of insects exhibiting each behavior.

-

Statistical analyses (e.g., Chi-square tests) can be used to compare the responses between treatments and the control.

-

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison. Below are example templates for presenting EAG and wind tunnel data.

Table 1: Electroantennogram (EAG) Responses of Male Moths to this compound

| Compound | Dose (µg) | n | Mean Response (mV) ± SE | Normalized Response (mV) |

| Solvent Control (Hexane) | - | 10 | 0.12 ± 0.03 | 0.00 |

| This compound | 0.1 | 10 | 0.45 ± 0.08 | 0.33 |

| 1 | 10 | 0.98 ± 0.12 | 0.86 | |

| 10 | 10 | 1.54 ± 0.15 | 1.42 | |

| 100 | 10 | 2.10 ± 0.21 | 1.98 | |

| Positive Control | 10 | 10 | 2.50 ± 0.25 | 2.38 |

Table 2: Behavioral Responses of Male Moths to this compound in a Wind Tunnel Bioassay

| Treatment | Dose (µg) | n | Activation (%) | Take-off (%) | Upwind Flight (%) | Source Contact (%) |

| Solvent Control | - | 40 | 10 | 5 | 0 | 0 |

| This compound | 1 | 40 | 65 | 50 | 35 | 15 |

| 10 | 40 | 85 | 75 | 60 | 45 | |

| 100 | 40 | 95 | 90 | 80 | 70 | |

| Positive Control | 10 | 40 | 98 | 95 | 88 | 82 |

Experimental Workflow

The initial screening process should follow a logical progression from physiological to behavioral assays.